molecular formula C14H14O2 B8380854 2,3-Dimethoxybiphenyl

2,3-Dimethoxybiphenyl

Cat. No. B8380854
M. Wt: 214.26 g/mol
InChI Key: CAWYBEAKUURXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05025036

Procedure details

A solution of 2.5M butyl lithium in hexane (16 mL, 0.04 mol) was added dropwise over 15 min. to a stirred solution of 8.3 g (0.039 mol) of 2,3-dimethoxybiphenyl [J. M. Bruce and F. K. Sutcliffe, J. Chem. Soc. 4435 (1955)] in 160 mL of anhydrous tetrahydrofuran cooled at 0° under argon. The reaction mixture was stirred at 0° for 2.5 hours and then refluxed for 30 min. After cooling to 5°, 6.3 mL (0.039 mole) of 1,6-dibromohexane was added. Stirring was continued at 5° for 30 min., at 25° for 30 min. and at reflux for 20 hours. Workup as in Example 1 gave an oil. Purification by HPLC using 3% ethyl acetate-hexane gave 5.7 g of unreacted 2,3-dimethoxybiphenyl and 3.3 g of 4-(6-bromohexyl)-2,3-dimethoxy-1,1'-biphenyl as an oil. The structure was confirmed by the nmr and mass spectra (molecular ion at m/e 376).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[CH3:12][O:13][C:14]1[C:19]([O:20][CH3:21])=[CH:18][CH:17]=[CH:16][C:15]=1[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[Br:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]Br>O1CCCC1>[CH3:12][O:13][C:14]1[C:19]([O:20][CH3:21])=[CH:18][CH:17]=[CH:16][C:15]=1[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[Br:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][C:18]1[CH:17]=[CH:16][C:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[C:14]([O:13][CH3:12])[C:19]=1[O:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
16 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
8.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)C1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
BrCCCCCCBr

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° under argon
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5°
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at 5° for 30 min., at 25° for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Workup as in Example 1 gave an oil
CUSTOM
Type
CUSTOM
Details
Purification by HPLC

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
Name
Type
product
Smiles
BrCCCCCCC1=C(C(=C(C=C1)C1=CC=CC=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.